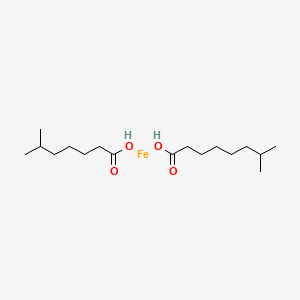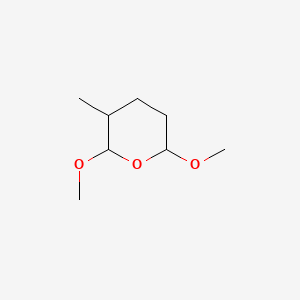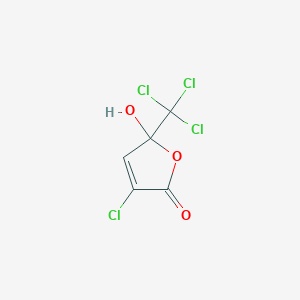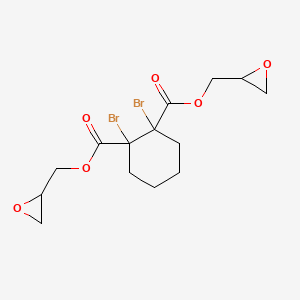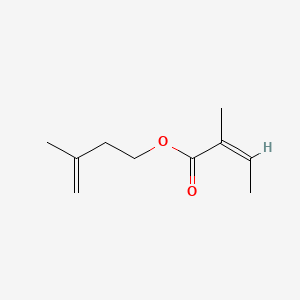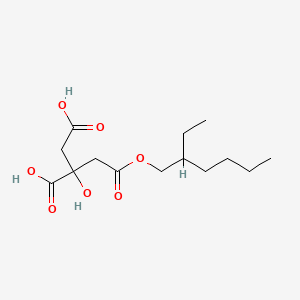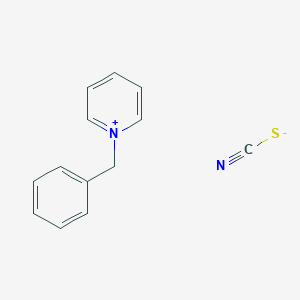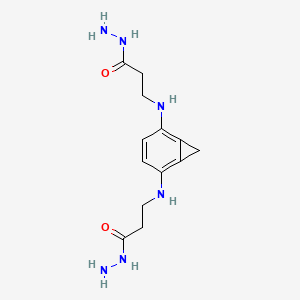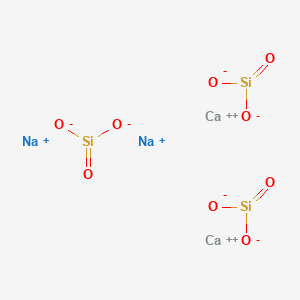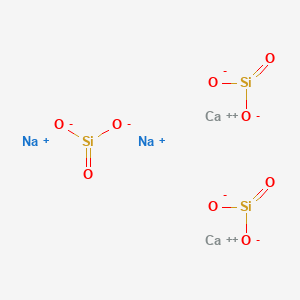
Sodium calcium silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) is a compound that combines silicic acid with calcium and sodium in a specific ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a white, powdery substance that is insoluble in water and has a high melting point.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silicic acid (H2SiO3), calcium sodium salt (3:2:2) typically involves the reaction of silicic acid with calcium and sodium salts under controlled conditions. One common method is to react silicic acid with calcium chloride and sodium hydroxide in an aqueous solution. The reaction is carried out at a temperature of around 80-100°C, and the resulting product is filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of silicic acid (H2SiO3), calcium sodium salt (3:2:2) involves large-scale reactions using similar reagents. The process is optimized for efficiency and yield, often involving continuous reactors and automated systems to control temperature, pH, and other reaction parameters. The final product is typically subjected to quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are usually conducted under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicates or other silicon-containing compounds, while reduction can produce silanes or other reduced silicon species.
Scientific Research Applications
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various silicon-based materials and as a catalyst in certain reactions.
Biology: The compound is studied for its role in biomineralization processes and its potential use in bioactive materials.
Medicine: Research is ongoing into its use in drug delivery systems and as a component of medical implants.
Industry: It is used in the production of ceramics, glass, and other materials, as well as in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism by which silicic acid (H2SiO3), calcium sodium salt (3:2:2) exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, influencing processes such as mineralization and cell signaling. In industrial applications, its effects are often related to its chemical reactivity and ability to form stable structures.
Comparison with Similar Compounds
Similar Compounds
Silicic acid (H2SiO3), calcium salt (11): This compound has a different ratio of calcium to silicic acid and exhibits distinct properties and applications.
Silicic acid (H2SiO3), sodium salt (11): This compound contains only sodium and silicic acid, and is used in different contexts compared to the calcium sodium salt.
Uniqueness
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) is unique due to its specific ratio of calcium and sodium, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
13769-08-9 |
|---|---|
Molecular Formula |
Ca2Na2O9Si3 |
Molecular Weight |
354.39 g/mol |
IUPAC Name |
dicalcium;disodium;dioxido(oxo)silane |
InChI |
InChI=1S/2Ca.2Na.3O3Si/c;;;;3*1-4(2)3/q2*+2;2*+1;3*-2 |
InChI Key |
DEPUMLCRMAUJIS-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Na+].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


